N,N,N-Trimethylhexadecan-1-aminium propanoate
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Overview
Description
N,N,N-Trimethylhexadecan-1-aminium propanoate is a quaternary ammonium compound. It is known for its surfactant properties, which make it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic alkyl chain and a positively charged nitrogen atom, which allows it to interact with both hydrophobic and hydrophilic substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethylhexadecan-1-aminium propanoate typically involves the quaternization of hexadecylamine with trimethylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under controlled temperature and pressure conditions. The resulting product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the quaternization process, and the final product is subjected to rigorous quality control measures to ensure its purity and performance .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethylhexadecan-1-aminium propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propanoate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted ammonium compounds .
Scientific Research Applications
N,N,N-Trimethylhexadecan-1-aminium propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and other nanomaterials.
Biology: The compound is employed in cell culture and molecular biology experiments as a detergent and cell lysis agent.
Medicine: It is used in the formulation of pharmaceuticals and as an antimicrobial agent.
Industry: The compound finds applications in the production of cosmetics, personal care products, and industrial cleaners
Mechanism of Action
The mechanism of action of N,N,N-Trimethylhexadecan-1-aminium propanoate involves its interaction with cell membranes and other biological structures. The positively charged nitrogen atom allows the compound to bind to negatively charged surfaces, disrupting the integrity of cell membranes and leading to cell lysis. This property makes it effective as an antimicrobial agent and a detergent in various applications .
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium chloride: Similar in structure but with a chloride ion instead of a propanoate group.
Cetyltrimethylammonium bromide: Contains a bromide ion instead of a propanoate group.
Hexadecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties
Uniqueness
N,N,N-Trimethylhexadecan-1-aminium propanoate is unique due to its specific propanoate group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it suitable for specialized applications where other quaternary ammonium compounds may not be as effective .
Properties
CAS No. |
41349-78-4 |
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Molecular Formula |
C22H47NO2 |
Molecular Weight |
357.6 g/mol |
IUPAC Name |
hexadecyl(trimethyl)azanium;propanoate |
InChI |
InChI=1S/C19H42N.C3H6O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-2-3(4)5/h5-19H2,1-4H3;2H2,1H3,(H,4,5)/q+1;/p-1 |
InChI Key |
UTSNXNKAUUNUEQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.CCC(=O)[O-] |
Origin of Product |
United States |
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